molecular formula C15H19N3O B12490819 4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B12490819
M. Wt: 257.33 g/mol
InChI Key: YNQQTKKLCWJTPT-UHFFFAOYSA-N
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Description

4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a benzyl group attached to a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the reaction of benzaldehyde with malonic acid in the presence of catalytic amounts of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the piperidine moiety.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its structural similarity to known bioactive compounds.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxadiazole ring and piperidine moiety contribute to its binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the oxadiazole ring and piperidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

3-benzyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H19N3O/c1-2-4-12(5-3-1)10-14-17-15(19-18-14)11-13-6-8-16-9-7-13/h1-5,13,16H,6-11H2

InChI Key

YNQQTKKLCWJTPT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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